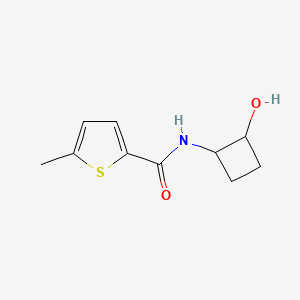

N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-6-2-5-9(14-6)10(13)11-7-3-4-8(7)12/h2,5,7-8,12H,3-4H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSRXWCTHGINPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NC2CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a , which is known for its mild and functional group tolerant reaction conditions.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the cyclobutyl ring can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid.

Reduction: Formation of N-(2-aminocyclobutyl)-5-methylthiophene-2-carboxamide.

Substitution: Formation of brominated or sulfonated thiophene derivatives.

Scientific Research Applications

N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Thiophene Substituents

- 5-Methylthiophene-2-carboxamide: Present in the target compound and analogs like N-2-Adamantyl-5-methylthiophene-2-carboxamide (, compound 11326020).

- 5-Nitrothiophene-2-carboxamide : Found in compounds like N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (, compound 7). Nitro groups enhance electrophilicity, which may improve antibacterial activity but increase toxicity risks .

- 5-Trifluoromethylthiophene-2-carboxamide : Example: compound 8 in . The CF₃ group offers lipophilicity and metabolic resistance, influencing pharmacokinetics .

Amine Substituents

- Hydroxycyclobutyl : Hypothesized to balance hydrophilicity (via -OH) and moderate steric bulk. Comparable to N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-2-carboxamide (), where polar groups improve solubility (logP = 3.16) .

- Thiazolyl Amines : E.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (). Thiazole rings enhance π-stacking interactions, critical for target binding in antibacterial applications .

Physical Properties

*Estimated logP for the target compound using fragment-based calculations (hydroxycyclobutyl: +0.3 vs. adamantyl: +4.5).

Key Contrasts and Trends

Electronic Effects : Nitro and CF₃ groups increase electrophilicity, enhancing target binding but risking toxicity. Methyl groups offer metabolic stability .

Steric and Solubility Profiles : Hydroxycyclobutyl’s smaller size and -OH group may improve solubility over adamantyl or phenyl groups, albeit with reduced lipophilicity .

Synthetic Accessibility : Amines with electron-deficient aromatic rings (e.g., 4-nitrophenyl) require harsher conditions, while aliphatic amines (e.g., hydroxycyclobutyl) couple efficiently under mild protocols .

Biological Activity

N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

This structure includes a cyclobutyl group and a thiophene ring, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Preliminary studies suggest that it may act as an antithrombotic agent by inhibiting coagulation factors, thus preventing blood clot formation. Additionally, its thiophene moiety is believed to play a critical role in binding interactions with cellular targets, enhancing its efficacy against cancer cells .

Antimicrobial Activity

Recent investigations have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various bacterial strains, demonstrating significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The antibacterial activity was assessed using the ABTS method, revealing that certain derivatives exhibited up to 62% inhibition compared to standard antioxidants like ascorbic acid .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies indicated that this compound could induce cell cycle arrest in cancer cell lines, particularly Hep3B hepatocellular carcinoma cells. The IC50 values for related thiophene derivatives were reported as low as 5.46 µM, indicating potent activity against tumor growth .

Case Studies

- Anticancer Efficacy : A study examined a series of thiophene carboxamide derivatives, including this compound. The results demonstrated that these compounds could significantly disrupt spheroid formation in Hep3B cells, suggesting an effective mechanism for inhibiting tumor progression .

- Antimicrobial Testing : Another investigation focused on the antibacterial properties of various thiophene derivatives, finding that modifications to the chemical structure (such as the introduction of methoxy groups) significantly enhanced antibacterial activity against multiple pathogens .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant Inhibition | Disruption of bacterial cell wall synthesis |

| Anticancer | Hep3B Cells | 5.46 µM | Induction of cell cycle arrest and apoptosis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling 5-methylthiophene-2-carboxylic acid with 2-hydroxycyclobutylamine using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane or DMF. Triethylamine is often added to scavenge HCl . Reaction temperature (0–25°C) and solvent choice significantly impact yield. High-throughput screening of catalysts (e.g., DMAP) can optimize acylation efficiency .

- Characterization : Post-synthesis, confirm structure via H/C NMR (e.g., thiophene protons at δ 6.5–7.5 ppm, cyclobutyl OH at δ 1.5–2.5 ppm), IR (amide C=O stretch ~1650 cm), and HRMS (exact mass: calculated for CHNOS: 241.0875) .

Q. How can researchers validate the purity and stability of this compound under different storage conditions?

- Methodology :

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity for biological assays is ≥95% .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolytic breakdown (e.g., cleavage of amide bond) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition studies?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., Abl1 or Src kinases). Key residues (e.g., Thr315 in Abl1) may hydrogen-bond with the hydroxycyclobutyl group .

- In Vitro Assays : Test inhibitory activity in kinase panels (e.g., Eurofins KinaseProfiler). Compare IC values against analogs (e.g., replacing cyclobutyl with cyclohexyl) to assess SAR .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Assay Validation : Replicate studies under standardized conditions (e.g., cell line: HEK293 vs. HeLa; serum-free media). Control for batch-to-batch variability via NMR and elemental analysis .

- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 743255) and ChEMBL, applying statistical tools (e.g., ANOVA) to identify outliers .

Q. What in vivo models are suitable for evaluating the pharmacokinetic (PK) profile of this compound?

- Methodology :

- Rodent Studies : Administer orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h. Quantify via LC-MS/MS (LLOQ: 1 ng/mL). Calculate , , and bioavailability .

- Tissue Distribution : Use radiolabeled C-compound to track accumulation in brain/liver, correlating with efficacy in xenograft models (e.g., K562 leukemia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.